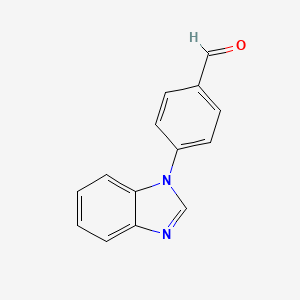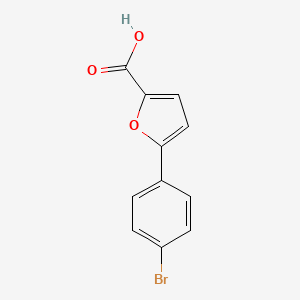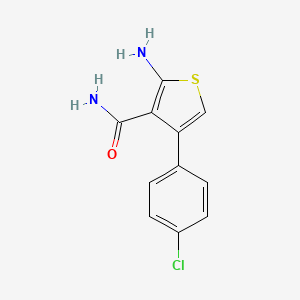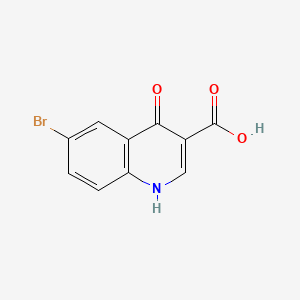
6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related brominated hydroxyquinoline compounds has been described, highlighting methodologies that could be applicable to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. For instance, Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which shows the potential pathway for synthesizing similar compounds (Fedoryak & Dore, 2002).
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines, closely related to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, suggests a complex interaction of bromine with the hydroxyquinoline scaffold. These interactions are crucial for understanding the reactivity and potential applications of such compounds. The study by Maklakova et al. (2019) on ethynyl-3-hydroxyquinoline-4-carboxylic acids provides insights into the structural aspects of hydroxyquinoline derivatives, which can be related to the subject compound (Maklakova et al., 2019).
Chemical Reactions and Properties
The reactivity of brominated hydroxyquinoline compounds, such as those discussed by Ukrainets et al. (2013), involves the addition of bromine to certain positions on the compound, demonstrating the chemical versatility and reactivity of brominated hydroxyquinolines (Ukrainets et al., 2013). This reactivity is fundamental in understanding the chemical properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Physical Properties Analysis
The physical properties, such as solubility and fluorescence of brominated hydroxyquinolines, are crucial for their application in various fields. The research by Fedoryak and Dore (2002) mentioned earlier also touches upon the increased solubility and low fluorescence of these compounds, which are important parameters for practical applications (Fedoryak & Dore, 2002).
Chemical Properties Analysis
The chemical properties, such as photolability and reactivity towards multiphoton-induced photolysis, of brominated hydroxyquinolines, offer a glimpse into the functional capabilities of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. The study by Fedoryak and Dore (2002) provides valuable insights into these aspects, showcasing the potential of brominated hydroxyquinolines in biological and chemical applications (Fedoryak & Dore, 2002).
Scientific Research Applications
Photolabile Protecting Group
6-Bromo-4-hydroxyquinoline-3-carboxylic acid has been utilized in the synthesis of photolabile protecting groups for carboxylic acids. A study by Fedoryak and Dore (2002) demonstrates the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which has greater single-photon quantum efficiency than its counterparts. This compound is sensitive to multiphoton-induced photolysis and is useful in vivo due to its increased solubility and low fluorescence, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Kurasawa et al. (2014) reported the synthesis of novel 1,1′-(2-methylenepropane-1,3-diyl)di(4-quinolone-3-carboxylate) and related compounds through the reaction of 4-hydroxyquinoline-3-carboxylate with pentaerythritol tribromide. This research highlights the flexibility and utility of 6-bromo-4-hydroxyquinoline-3-carboxylic acid derivatives in creating complex molecular structures (Kurasawa et al., 2014).
Chemical and Biological Properties
Research by Ukrainets et al. (2013) involved the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides. Their study showed that bromination of these compounds occurs with conventional addition of the halogen to the allyl double bond, demonstrating the chemical versatility of hydroxyquinoline-3-carboxylic acid derivatives (Ukrainets et al., 2013).
Synthesis of Antioxidants
Massoud et al. (2014) synthesized a new series of 3-hydroxyquinoline derivatives, including those derived from 4-hydroxyquinoline-3-carboxylic acid, to evaluate their potential as antioxidants. This research underscores the potential of 6-bromo-4-hydroxyquinoline-3-carboxylic acid in the development of antioxidant compounds (Massoud et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZUAUCCUFVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912976 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
98948-95-9 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

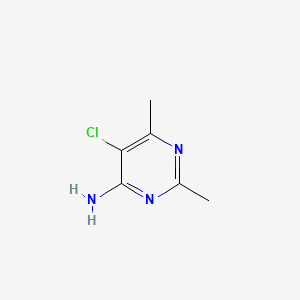
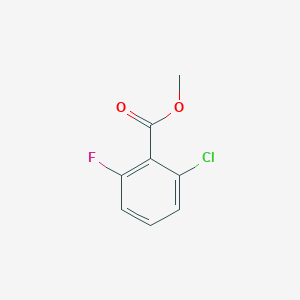
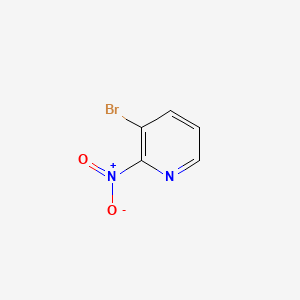
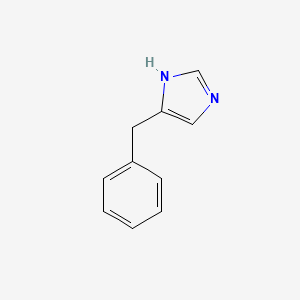
![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
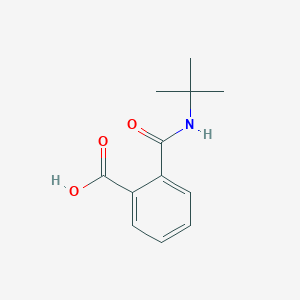

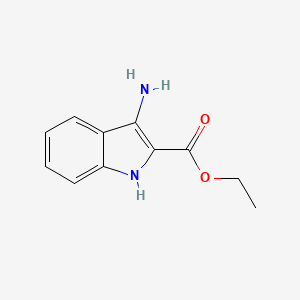
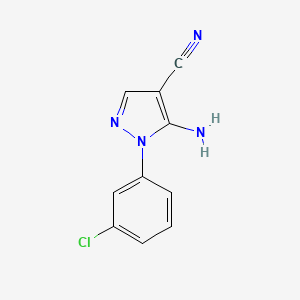
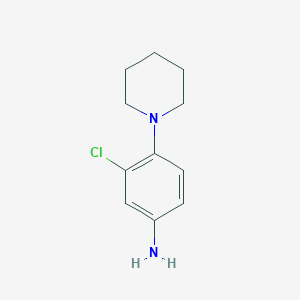
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
